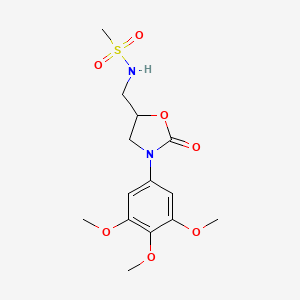

N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multistep reactions . For instance, a compound with a similar structure was synthesized from the indibulin and combretastatin scaffolds, which are known anti-mitotic agents, using a multistep reaction .Molecular Structure Analysis

The molecular structure of this compound includes a 3,4,5-trimethoxyphenyl (TMP) group . The TMP group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Wissenschaftliche Forschungsanwendungen

I apologize, but it seems that there is limited information available on the specific scientific research applications of “N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)methanesulfonamide”. The search results primarily discuss related compounds and their uses in medical treatments, such as Linezolid, which is an antibiotic used for treating infections like pneumonia and skin infections .

Wirkmechanismus

Target of Action

Similar oxazolidinone derivatives have been identified as potent inhibitors of the coagulation enzyme factor xa (fxa) . FXa plays a central role in the blood coagulation cascade .

Mode of Action

It can be inferred from similar compounds that it may interact with its target to inhibit its function . The interaction of these compounds with their targets often results in changes that affect the function of the target, leading to the therapeutic effects of the compound .

Biochemical Pathways

Given that similar compounds target fxa, it can be inferred that this compound may affect the blood coagulation cascade . This cascade involves a series of reactions that lead to the formation of a blood clot, and FXa plays a central role in this process .

Pharmacokinetics

Similar compounds have been noted for their good oral bioavailability , suggesting that this compound may also have favorable ADME properties that contribute to its bioavailability.

Result of Action

Based on the action of similar compounds, it can be inferred that the inhibition of fxa by this compound may result in decreased thrombin generation, thus diminishing thrombin-mediated activation of both coagulation and platelets . This could potentially lead to antithrombotic effects .

Eigenschaften

IUPAC Name |

N-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O7S/c1-20-11-5-9(6-12(21-2)13(11)22-3)16-8-10(23-14(16)17)7-15-24(4,18)19/h5-6,10,15H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQMVOITZRVSDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2CC(OC2=O)CNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2924008.png)

![7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride](/img/structure/B2924018.png)

![6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2924027.png)

![1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2924030.png)